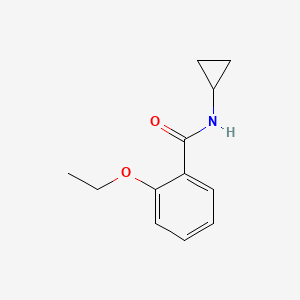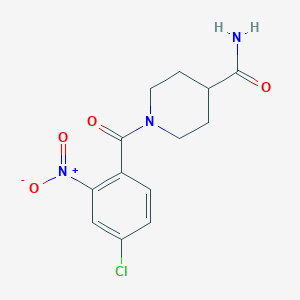![molecular formula C19H20N4O B5808624 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in tumor growth, inflammation, and bacterial infection.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antibacterial effects by disrupting bacterial cell membranes.
実験室実験の利点と制限
One of the advantages of using 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and processes. Additionally, it has shown low toxicity in vitro and in vivo studies. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1. One direction is to study its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Another direction is to investigate its pharmacokinetics and pharmacodynamics to optimize its use in clinical settings. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its development.
合成法
Compound 1 can be synthesized using a three-step process. The first step involves the synthesis of 2-(4-pyridinyl)ethanamine by reacting 4-bromopyridine with ethylenediamine. The second step involves the synthesis of 4-(1H-indol-2-yl)butanohydrazide by reacting 1H-indole-2-carboxylic acid with hydrazine hydrate and butyryl chloride. The final step involves the reaction of 2-(4-pyridinyl)ethanamine and 4-(1H-indol-2-yl)butanohydrazide to produce 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1.
科学的研究の応用
Compound 1 has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various tissues. Additionally, it has been studied for its anti-bacterial properties and has shown potential in treating bacterial infections.
特性
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(15-9-11-20-12-10-15)22-23-19(24)8-4-6-17-13-16-5-2-3-7-18(16)21-17/h2-3,5,7,9-13,21H,4,6,8H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFZWUOQAPQEO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCCC1=CC2=CC=CC=C2N1)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
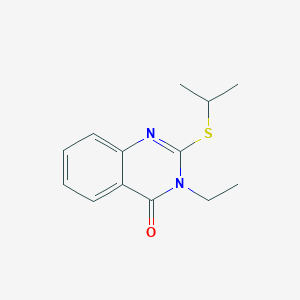
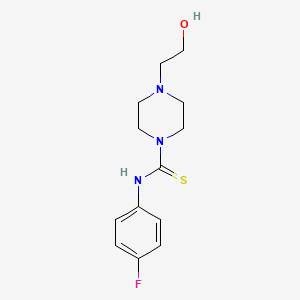
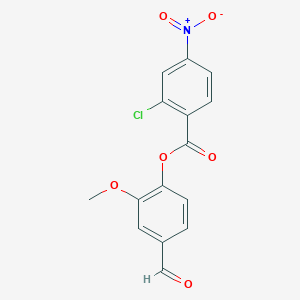

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
